N-Boc-N-ethyl-D-alanine
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Overview
Description
N-Boc-N-ethyl-D-alanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-ethylpropanoic acid, is a derivative of D-alanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino function and an ethyl group on the alpha carbon. This compound is widely used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-ethyl-D-alanine typically involves the protection of the amino group of D-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of D-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting N-Boc-D-alanine is then subjected to alkylation with ethyl iodide in the presence of a strong base like sodium hydride to introduce the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-ethyl-D-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the Boc-protected amino group under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Boc-N-ethyl-D-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-N-ethyl-D-alanine involves the cleavage of the Boc protecting group under acidic conditions, revealing the free amino group. This deprotection step is crucial in peptide synthesis, allowing the amino group to participate in subsequent coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- N-Boc-D-alanine
- N-Boc-L-alanine
- N-Cbz-D-alanine
- N-Fmoc-D-alanine
Comparison: N-Boc-N-ethyl-D-alanine is unique due to the presence of both the Boc protecting group and the ethyl substituent. This combination provides enhanced stability and reactivity compared to other similar compounds. For instance, N-Boc-D-alanine lacks the ethyl group, making it less versatile in certain synthetic applications. Similarly, N-Cbz-D-alanine and N-Fmoc-D-alanine have different protecting groups, which influence their deprotection conditions and reactivity.
Properties
IUPAC Name |
(2R)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H](C)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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